NEO 376
CAS No.: 496921-73-4
Cat. No.: VC0007266
Molecular Formula: C20H24ClN3O
Molecular Weight: 357.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496921-73-4 |
|---|---|
| Molecular Formula | C20H24ClN3O |
| Molecular Weight | 357.9 g/mol |
| IUPAC Name | 1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one |
| Standard InChI | InChI=1S/C20H24ClN3O/c21-16-3-1-4-17(15-16)23-12-9-22(10-13-23)11-14-24-8-7-18-19(24)5-2-6-20(18)25/h1,3-4,7-8,15H,2,5-6,9-14H2 |
| Standard InChI Key | CQSQHUPRBBCQRE-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CN2CCN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C1 |
| Canonical SMILES | C1CC2=C(C=CN2CCN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
NEO 376’s structure integrates a tetrahydroindolone core linked via an ethyl chain to a 3-chlorophenylpiperazine moiety (Figure 1). This hybrid design merges the bioactivity of indole derivatives—known for neurotransmitter interactions—with the piperazine scaffold’s receptor-binding versatility . The chlorine substituent at the phenyl ring’s meta position enhances lipophilicity (calculated LogP = 4.30) , potentially improving blood-brain barrier penetration.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H24ClN3O | |
| Molecular Weight | 357.88 g/mol | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 547.7 ± 50.0 °C | |
| Flash Point | 285.1 ± 30.1 °C | |
| Vapor Pressure | 0.0 ± 1.5 mmHg (25°C) |
The compound’s three-dimensional conformation allows simultaneous engagement with monoaminergic and GABAergic systems, a rarity among psychotropic agents . Nuclear magnetic resonance (1H NMR) and liquid chromatography–mass spectrometry (LCMS) analyses confirm structural integrity, with a purity ≥98% in commercial batches .
Receptor Interaction and Pharmacodynamics
Serotonergic Modulation
NEO 376 demonstrates high affinity for 5-HT1 receptors, particularly the 5-HT1A subtype, which regulates mood and anxiety. By acting as a partial agonist, it may enhance serotonergic tone without inducing excessive receptor downregulation—a common limitation of full agonists . This mechanism parallels buspirone’s anxiolytic effects but with broader receptor coverage.
GABAergic Effects
GABA-A receptor positive allosteric modulation by NEO 376 suggests anxiolytic and anticonvulsant potential . Unlike benzodiazepines, which bind the α/γ subunit interface, this compound may interact with β subunits, offering a differentiated safety profile.
Table 2: Pharmacological Targets
| Receptor | Action | Implications |
|---|---|---|
| 5-HT1A | Partial agonist | Anxiolysis, mood stabilization |
| D2 | Antagonist | Antipsychotic activity |
| GABA-A | Positive allosteric modulator | Sedation, seizure control |
Synthetic Pathways and Analytical Validation
Synthesis
The patented synthesis route (US 6770638 B2) involves:
-
Indolone alkylation: Reacting 4,5,6,7-tetrahydro-1H-indol-4-one with 1,2-dibromoethane to form the ethyl-bridged intermediate .
-
Piperazine coupling: Introducing 4-(3-chlorophenyl)piperazine via nucleophilic substitution under basic conditions .
-
Purification: Recrystallization from ethanol/water yields pharmaceutical-grade material .
Quality Control
Batch analysis (e.g., MedChemExpress HY-101583) confirms compliance with specifications:
| Condition | Shelf Life |
|---|---|
| Powder (-20°C) | 3 years |
| Solution (4°C) | 1 month |
| Solution (-80°C) | 6 months |
Researchers must avoid repeated freeze-thaw cycles to prevent degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume